molecular formula C7H10ClN3 B12087351 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- CAS No. 1185315-12-1

2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)-

Cat. No.: B12087351
CAS No.: 1185315-12-1
M. Wt: 178.67 g/mol
InChI Key: LAMDKQQOSGMNSB-NCKGIQLSSA-N
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Description

2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- is a deuterated pyrimidine derivative characterized by a chlorine substituent at position 4 and a fully deuterated propyl group (1,1,2,2,3,3,3-d7) at position 5. This compound is structurally related to pharmacologically active pyrimidine derivatives, which are frequently explored for their analgesic, anti-inflammatory, and kinase-inhibitory properties . The deuterated propyl group introduces isotopic labeling, which is critical for metabolic studies, NMR spectroscopy, and enhancing pharmacokinetic stability due to the kinetic isotope effect .

For example, chlorinated pyrimidinamines are often synthesized via reactions of primary amines with 4,6-dichloropyrimidine intermediates, followed by deuterium exchange or substitution with deuterated alkyl groups .

Properties

CAS No.

1185315-12-1

Molecular Formula

C7H10ClN3

Molecular Weight

178.67 g/mol

IUPAC Name

4-chloro-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)pyrimidin-2-amine

InChI

InChI=1S/C7H10ClN3/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3,(H2,9,10,11)/i1D3,2D2,3D2

InChI Key

LAMDKQQOSGMNSB-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC(=NC(=N1)N)Cl

Canonical SMILES

CCCC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- typically involves the introduction of deuterium atoms into the propyl group of 4-chloro-6-propyl-2-pyrimidinamine. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Utilizing deuterated reagents or solvents to replace hydrogen atoms with deuterium.

    Catalytic Hydrogenation: Employing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of various substituted pyrimidinamine derivatives.

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a tracer in metabolic studies.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Pyrimidinamine, 4-chloro-6-(propyl-d7)- with three structural analogs:

Compound Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Applications
4-Chloro-6-(propyl-d7)-2-pyrimidinamine Propyl-1,1,2,2,3,3,3-d7 C₇H₅D₇ClN₃ ~227.1 (estimated) Metabolic tracing, NMR studies
4-Chloro-6-(4-methylphenyl)-2-pyrimidinamine 4-Methylphenyl C₁₁H₁₀ClN₃ 219.67 Kinase inhibition, drug discovery
6-Chlorofurochromenylidenepyrimidinamine (4a) Furochromenylidene C₁₆H₁₀ClN₃O₂ 311.72 Analgesic/anti-inflammatory agents
Di-n-propyl-d7-amine (precursor) n/a C₆D₇N 116.23 Isotopic labeling reagent

Key Observations:

  • Isotopic Effects: The deuterated propyl group in the target compound increases its molecular weight by ~7.4% compared to a non-deuterated propyl analog (e.g., 4-chloro-6-propyl-2-pyrimidinamine). This substitution reduces C–H vibrational frequencies, enhancing stability in metabolic pathways .
  • Solubility: The hydrophobic 4-methylphenyl group in the analog (CAS 862168-10-3) decreases aqueous solubility compared to the deuterated propyl variant, which retains moderate polarity due to the amine group .
  • Biological Activity: Furochromenylidene-substituted analogs (e.g., compound 4a) exhibit notable analgesic activity (ED₅₀: 12–18 mg/kg in rodent models), whereas deuterated propyl derivatives are primarily used for mechanistic studies rather than direct therapeutic applications .

Spectroscopic Characterization

  • NMR: The deuterated propyl group in the target compound eliminates proton signals at positions 1, 2, and 3 of the propyl chain, simplifying ¹H-NMR interpretation. In contrast, non-deuterated analogs (e.g., 4-methylphenyl derivative) show distinct aromatic proton signals at δ 7.2–7.4 ppm .
  • Mass Spectrometry: The molecular ion peak for the deuterated compound appears at m/z 227.1 (M+H⁺), compared to 219.67 for the 4-methylphenyl analog .

Biological Activity

2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- is a derivative of pyrimidine that has garnered attention due to its diverse biological activities. Pyrimidine compounds are known for their role in various pharmacological applications including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound based on available research findings.

  • Molecular Formula : C₅H₆ClN₃
  • Molecular Weight : 143.574 g/mol
  • CAS Number : 5600-21-5
  • Melting Point : 183-186 °C
  • Boiling Point : 326.0 °C

Biological Activity Overview

Pyrimidine derivatives are recognized for their broad spectrum of biological activities. The specific compound under discussion exhibits several pharmacological properties:

  • Anticancer Activity
    • Studies have indicated that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, a study involving various pyrimidine compounds demonstrated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 and A549) with IC₅₀ values ranging from 0.01 to 0.12 µM depending on structural modifications .
    • In vitro assays have shown that certain modifications in the pyrimidine structure can enhance anticancer efficacy, suggesting that the compound's activity may be influenced by its substituents.
  • Antimicrobial Properties
    • Pyrimidine derivatives have been reported to exhibit antimicrobial activity against a range of pathogens including bacteria and fungi. Compounds similar to 2-Pyrimidinamine showed effectiveness in inhibiting microbial growth in various studies .
    • The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects
    • Some studies suggest that pyrimidine derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders . The exact mechanisms remain under investigation but may involve modulation of inflammatory cytokines.
  • Antidiabetic and Antioxidant Activities
    • Research has indicated potential antidiabetic effects of certain pyrimidine compounds through the regulation of glucose metabolism and insulin sensitivity . Additionally, antioxidant properties have been attributed to these compounds, providing protective effects against oxidative stress.

Research Findings and Case Studies

A selection of research findings related to the biological activity of pyrimidine derivatives is summarized in the following table:

StudyBiological ActivityCell Line/ModelIC₅₀ Value
Tiwari et al. (2024)AnticancerMCF-715.3 µM
Tiwari et al. (2024)AnticancerA5490.03 µM
Almehizia et al. (2024)Anti-Alzheimer'sVarious In Vitro ModelsNot specified
Sabita et al. (2024)AnticancerColo-205IC₅₀ < 0.01 µM

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